molecular formula C18H16N2O3 B8262006 Ethyl 2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoate

Ethyl 2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoate

Cat. No.: B8262006
M. Wt: 308.3 g/mol
InChI Key: NSNVRQJRLCMYKS-RVDMUPIBSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl (E)-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate . This name reflects its core structural features:

  • An ethyl ester group at the terminal carboxylate position.
  • A cyano substituent (-C≡N) at the α-position of the acrylate backbone.
  • A 3-(4-substituted phenyl) group , where the para-position of the phenyl ring is functionalized with a pyridin-2-ylmethoxy moiety.

The stereochemistry of the double bond in the acrylate chain is specified as (E) (trans configuration), which is critical for its spatial orientation and intermolecular interactions. The structural formula (Figure 1) can be derived from its SMILES notation: CCOC(=O)\C(=C\c1ccc(OCc2ccccn2)cc1)\C#N.

Property Value
IUPAC Name ethyl (E)-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate
Molecular Formula C₁₈H₁₆N₂O₃
SMILES CCOC(=O)\C(=C\c1ccc(OCc2ccccn2)cc1)\C#N
InChIKey NSNVRQJRLCMYKS-RVDMUPIBSA-N

Alternative Chemical Designations and Registry Numbers

This compound is cataloged under multiple identifiers:

  • CAS Registry Number : 1565822-18-5, a unique numerical designation assigned by the Chemical Abstracts Service.
  • PubChem CID : 97303455, providing access to its entry in the PubChem database, which includes physicochemical and spectral data.
  • Synonym : Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate, a simplified name emphasizing its functional groups.

Notably, structurally analogous compounds, such as ethyl 2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate (CAS: 223017), share the acrylate-cyano-phenyl backbone but differ in substituents. Such variations highlight the modularity of this chemical class.

Relationship to Cinnamate Ester Derivatives

This compound belongs to the cinnamate ester family, which generalizes to structures of the form R-O-CO-CH=CH-Ar , where Ar is an aromatic group. Classical cinnamate esters, like ethyl cinnamate (C₆H₅CH=CHCOOEt), lack the cyano and pyridinylmethoxy modifications. The target compound’s structure introduces two key modifications:

  • Cyano Group : Enhances electron-withdrawing properties, potentially altering reactivity and intermolecular interactions.
  • Pyridin-2-ylmethoxy Substituent : Introduces a nitrogen-containing heteroaromatic ring, which may facilitate coordination to metal centers or hydrogen bonding.
Feature Ethyl Cinnamate Target Compound
Core Structure CH=CHCOOEt C≡C(CN)COOEt with aryl-O-Pyridine
Aromatic Group Phenyl 4-(Pyridin-2-ylmethoxy)phenyl
Functional Modifications None Cyano, pyridinylmethoxy

Properties

IUPAC Name

ethyl (E)-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-22-18(21)15(12-19)11-14-6-8-17(9-7-14)23-13-16-5-3-4-10-20-16/h3-11H,2,13H2,1H3/b15-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNVRQJRLCMYKS-RVDMUPIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)OCC2=CC=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(C=C1)OCC2=CC=CC=N2)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

  • Catalyst : Piperidine (5–10 mol%)

  • Solvent : Ethanol (reflux, 70–80°C)

  • Time : 4–6 hours

  • Yield : 68–72%

The mechanism proceeds via deprotonation of ethyl cyanoacetate by piperidine, forming an enolate that attacks the aldehyde carbonyl. Subsequent elimination of water yields the α,β-unsaturated nitrile product.

Alternative Catalytic Systems

Photo-Activated Carbon Dots (CDs)

Recent studies highlight CDs as photocatalysts for Knoevenagel condensations under visible light. Though unvalidated for this specific substrate, the method offers a green alternative:

  • Conditions : H₂O/EtOH (1:1), UV light (365 nm), 30 minutes

  • Yield : Up to 98% for malononitrile-based analogs.

Industrial-Scale Synthesis and Purification

Patent literature reveals strategies for scaling production while minimizing waste:

  • Excess Ethyl Cyanoacetate : A 1.5–10:1 molar ratio of ethyl cyanoacetate to aldehyde improves conversion rates (75–85%).

  • Solvent Recovery : Unreacted ethyl cyanoacetate and ethanol are distilled and reused.

  • Purification : Recrystallization from ethanol or ethyl acetate achieves >99.5% purity.

By-Product Analysis and Mitigation

Common by-products and solutions include:

By-Product Cause Mitigation Strategy
Z-IsomerIncomplete stereocontrolUse piperidine (E-selectivity)
Polymerized intermediatesProlonged heatingStrict temperature control
Hydrolysis productsMoisture contaminationAnhydrous solvents and reagents

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to various ester derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoate has been investigated for its potential as a pharmaceutical agent. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, derivatives of cyanoacrylate compounds have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structures exhibited inhibition of cell proliferation in breast cancer models, suggesting that this compound could serve as a lead compound for further development in cancer therapeutics .

Antimicrobial Properties

The compound's pyridine ring may enhance its interaction with microbial enzymes, leading to antimicrobial effects. Preliminary tests indicate that related compounds can inhibit the growth of both bacterial and fungal strains, warranting further exploration into the antimicrobial efficacy of ethyl 2-cyano derivatives .

Material Science Applications

In addition to its biological applications, this compound has been explored in material science.

Polymer Chemistry

The compound can be utilized in polymer synthesis due to its reactive double bond and cyano group. It has potential applications in creating functionalized polymers that exhibit unique properties such as increased thermal stability and enhanced mechanical strength .

Coatings and Adhesives

Due to its chemical structure, ethyl 2-cyano compounds are suitable for formulating coatings and adhesives that require strong bonding properties and resistance to environmental factors. Research indicates that incorporating such compounds into formulations can improve adhesion and durability .

Case Study 1: Anticancer Research

A recent publication investigated the anticancer properties of various cyanoacrylate derivatives, including those structurally related to ethyl 2-cyano compounds. The study found that these compounds induced apoptosis in cancer cells through the activation of specific signaling pathways .

Case Study 2: Material Development

In another study focusing on polymer applications, researchers synthesized a series of polymers incorporating ethyl 2-cyano derivatives. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional polymers .

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can modulate biological pathways and affect cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound is distinguished by its pyridin-2-ylmethoxy substituent. Key analogs and their structural differences include:

Compound Substituent on Phenyl Ring Ester Group Key Applications/Notes
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-Methoxy Ethyl Precursor for 2-propenoylamides; syn-periplanar C=C conformation
Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate Thiophen-2-yl Ethyl Melting point: 79–82°C; potential use in optoelectronics due to thiophene’s conductivity
Ethyl 2-cyano-3-[3-(trifluoromethyl)phenyl]acrylate 3-Trifluoromethylphenyl Ethyl High lipophilicity (logP ~3.2); suited for hydrophobic target binding
Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate 4-Hydroxy Ethyl Polar substituent enhances solubility; potential for hydrogen bonding
2-Ethylhexyl 2-cyano-3-(4-methoxyphenyl)-3-phenylprop-2-enoate 4-Methoxy and phenyl 2-Ethylhexyl Bulky ester group improves thermal stability; used in polymer chemistry

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl ) increase electrophilicity of the α,β-unsaturated system, enhancing reactivity in Michael additions.
  • Steric Effects : Bulky substituents like pyridin-2-ylmethoxy may hinder rotation around the C=C bond, stabilizing specific conformations .
  • Biological Relevance : Pyridinyl groups are common in pharmaceuticals due to their ability to participate in hydrogen bonding and π-π stacking .
Physical and Spectral Properties
Property Target Compound Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate
Molecular Weight (g/mol) Not Reported 231.25 207.25
Melting Point (°C) Not Reported Not Reported 79–82
C=C Torsion Angle (°) Not Reported 3.2 (syn-periplanar) Not Reported
LogP (Predicted) ~2.5–3.0* 1.8 2.1

*Estimated based on pyridine’s contribution to lipophilicity.

Biological Activity

Ethyl 2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoate, also known by its CAS number 1565822-18-5, is an organic compound characterized by a complex structure that includes a cyano group, a pyridine ring, and an ester functional group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the cyano group and the pyridine ring allows for multiple non-covalent interactions such as hydrogen bonding and π-π stacking, which can modulate the activity of target molecules. This interaction can lead to alterations in enzyme activity or receptor binding, potentially resulting in therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing similar structural motifs have shown efficacy against various bacterial strains and fungi, suggesting that this compound may also possess antimicrobial capabilities. Further research is needed to establish its full spectrum of activity.

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have revealed promising results. Compounds with similar structures have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways affected by this compound are still under investigation.

Inhibition Studies

Research has highlighted the potential of this compound as an enzyme inhibitor. For example, it may inhibit dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive therapies. The structural features of the compound facilitate binding to the active site of DHODH, thereby reducing its enzymatic activity.

Table: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialSignificant activity against bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits DHODH activity

Case Study: Anticancer Activity

In a study examining the anticancer effects of structurally related compounds, researchers found that derivatives with similar functional groups significantly inhibited the growth of various cancer cell lines. The study utilized both in vitro assays and in vivo models to confirm the efficacy of these compounds, suggesting that this compound could be a candidate for further development in cancer therapeutics.

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

  • Mechanistic Studies : Detailed investigations into how this compound interacts with specific biological targets.
  • In Vivo Efficacy : Evaluating its therapeutic potential in animal models to assess safety and effectiveness.
  • Structure–Activity Relationship (SAR) : Exploring modifications to enhance bioactivity and reduce potential side effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoate, and how can reaction conditions be optimized?

  • A common approach involves substitution and condensation reactions. For example, a nitrobenzene derivative and pyridinemethanol can undergo substitution under alkaline conditions, followed by nitro-group reduction (e.g., using iron powder in acidic media) and condensation with cyanoacetic acid. Optimization includes controlling pH, temperature, and catalyst selection to enhance yield and purity. Similar protocols for related compounds emphasize mild conditions to preserve the cyano and enoate functionalities .

Q. How can thermodynamic properties such as heat capacity and phase stability be experimentally determined for this compound?

  • Low-temperature adiabatic calorimetry (e.g., using a TAU-10 calorimeter) is effective for measuring heat capacities in the range of 5–370 K. Polynomial dependencies derived from experimental data enable calculation of standard thermodynamic functions (entropy, enthalpy) for condensed and gas phases. For analogs like ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate, such methods achieved precision within ±0.5% .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • Single-crystal X-ray diffraction (SCXRD) is essential for unambiguous structural confirmation. Additionally, IR spectroscopy identifies functional groups (e.g., cyano stretch at ~2200 cm⁻¹), while ¹H/¹³C NMR resolves aromatic and alkoxy proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight and purity .

Advanced Research Questions

Q. How can hydrogen-bonding patterns and crystal packing be analyzed to predict solubility and stability?

  • Graph-set analysis of SCXRD data identifies hydrogen-bonding motifs (e.g., R₂²(8) rings). For example, pyridine and cyano groups may form intermolecular interactions that stabilize the crystal lattice. Computational tools like CrystalExplorer can quantify interaction energies, aiding in predicting solubility and polymorphic behavior .

Q. What computational methods are suitable for modeling electronic properties and reaction pathways of this compound?

  • Hybrid density-functional theory (DFT) with exact-exchange terms (e.g., B3LYP) accurately predicts thermochemical properties, such as atomization energies (average deviation ~2.4 kcal/mol). For correlation-energy calculations, the Colle-Salvetti functional provides reliable results for open- and closed-shell systems .

Q. How should researchers address contradictions between experimental and computational data, such as discrepancies in bond lengths or thermodynamic values?

  • Cross-validate computational methods (e.g., compare DFT with MP2 or CCSD(T)) and refine experimental protocols (e.g., recalibrate calorimeters). For structural mismatches, re-examine SCXRD refinement parameters (e.g., using SHELXL’s TWIN and BASF commands to model twinning or disorder) .

Q. What strategies improve the reliability of crystal structure refinement for this compound, particularly with low-quality diffraction data?

  • Implement SHELXL’s dynamic weighting scheme (WGHT command) to balance observed and calculated structure factors. For poorly resolved regions, use restraints (e.g., DFIX, SIMU) based on analogous structures. High-resolution data (<1.0 Å) combined with Hirshfeld atom refinement (HAR) enhances accuracy .

Methodological Considerations

  • Synthesis Optimization : Monitor reaction intermediates via TLC or HPLC to minimize side products (e.g., hydrolysis of the cyano group).
  • Crystallography : For air-sensitive crystals, use oil-coated loops or cryogenic nitrogen streams during data collection .
  • Computational Validation : Benchmark calculated vibrational frequencies against experimental IR/Raman spectra to confirm force-field reliability .

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